![molecular formula C28H20Cl4N2O2S3 B2729986 2-({4-[(4-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide CAS No. 882079-88-1](/img/structure/B2729986.png)
2-({4-[(4-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide
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Overview
Description
The compound “2-({4-[(4-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide” is a unique chemical with the linear formula C28H20Cl4N2O2S3 . It has a molecular weight of 654.488 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the search results .Scientific Research Applications
Synthesis and Characterization
Research efforts have been dedicated to synthesizing and characterizing sulfanilamide derivatives, highlighting the process of creating compounds with distinct chemical structures and examining their thermal and antimicrobial properties. These studies involve comprehensive analyses using techniques such as Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and Liquid Chromatographic (LCMS) methods, contributing to the understanding of their structural and conformational properties (Lahtinen et al., 2014).
Biological Activities
The exploration of biological activities of these derivatives has been a significant area of research. Studies have evaluated their antibacterial and antifungal activities, revealing varying degrees of efficacy against different bacterial and fungal strains. This line of research is critical for identifying potential therapeutic applications of sulfanyl acetamide derivatives in treating infections (Lahtinen et al., 2014).
Anticancer and Enzyme Inhibition Potential
Further research has delved into the anticancer and enzyme inhibition potential of related compounds, demonstrating the broad spectrum of activities that these derivatives may exhibit. Studies have synthesized novel series of derivatives and evaluated their effects on various cancer cell lines, offering insights into their potential as anticancer agents. Additionally, investigations into their enzyme inhibitory activities, particularly against acetylcholinesterase and butyrylcholinesterase, highlight their potential therapeutic applications in neurodegenerative diseases and cancer (Rehman et al., 2013).
Safety and Hazards
properties
IUPAC Name |
2-[4-[4-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanylphenyl]sulfanylphenyl]sulfanyl-N-(3,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20Cl4N2O2S3/c29-23-11-1-17(13-25(23)31)33-27(35)15-37-19-3-7-21(8-4-19)39-22-9-5-20(6-10-22)38-16-28(36)34-18-2-12-24(30)26(32)14-18/h1-14H,15-16H2,(H,33,35)(H,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHTVKWTZVHTDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20Cl4N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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